

# A Comparative Analysis of Segigratinib and Pemigatinib for FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, **Segigratinib** and Pemigatinib. While Pemigatinib has established clinical efficacy in certain cancers, **Segigratinib** is an emerging therapeutic with a distinct mechanistic profile. This document summarizes available data to inform research and development decisions.

# **Mechanism of Action**

Both **Segigratinib** and Pemigatinib are potent inhibitors of FGFR signaling, a critical pathway in cellular proliferation, survival, and migration. However, they exhibit differences in their target profiles.

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.[1][2] It exerts its anti-tumor activity by binding to the ATP-binding site of these receptors, which prevents their phosphorylation and subsequent activation of downstream signaling pathways.[2] Constitutive activation of FGFR signaling due to genetic alterations like fusions and rearrangements is a known driver in various cancers, including cholangiocarcinoma.[1][2]

**Segigratinib**, also known as 3D185 or Ratangratinib, is a dual inhibitor targeting both FGFR types 1, 2, and 3, and the colony-stimulating factor 1 receptor (CSF1R).[3][4][5] The inhibition of FGFR1/2/3 directly targets the oncogenic driver in tumor cells.[3] Concurrently, the inhibition of CSF1R is designed to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which play a role in immune suppression and tumor progression.[3]



| Feature               | Segigratinib<br>(3D185/Ratangratinib)                                                                                      | Pemigatinib                                                     |
|-----------------------|----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Primary Targets       | FGFR1, FGFR2, FGFR3,<br>CSF1R[3][4][5]                                                                                     | FGFR1, FGFR2, FGFR3[1][2]                                       |
| Mechanism             | Dual inhibitor of receptor tyrosine kinases[3]                                                                             | Selective inhibitor of receptor tyrosine kinases[1][2]          |
| Therapeutic Rationale | Directly targets tumor cells via<br>FGFR inhibition and modulates<br>the tumor microenvironment<br>via CSF1R inhibition[3] | Directly targets tumor cells with aberrant FGFR signaling[1][2] |

# **Efficacy Data**

Clinical efficacy data for Pemigatinib is well-established, particularly in cholangiocarcinoma. In contrast, clinical data for **Segigratinib** is still emerging, with preclinical data showing promise.

# Pemigatinib Clinical Efficacy in Cholangiocarcinoma (FIGHT-202 Trial)

The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study that evaluated the efficacy and safety of pemigatinib in patients with previously treated, locally advanced or metastatic cholangiocarcinoma with and without FGFR2 fusions or rearrangements.

| Efficacy Endpoint                      | Patients with FGFR2<br>Fusions/Rearrangements (n=107) |  |
|----------------------------------------|-------------------------------------------------------|--|
| Objective Response Rate (ORR)          | 35.5% (95% CI: 26.5, 45.4)                            |  |
| Complete Response (CR)                 | 2.8%                                                  |  |
| Partial Response (PR)                  | 32.7%                                                 |  |
| Median Duration of Response (DoR)      | 7.5 months (95% CI: 5.7, 14.5)                        |  |
| Median Progression-Free Survival (PFS) | 6.9 months (95% CI: 6.2, 9.6)                         |  |
| Median Overall Survival (OS)           | 21.1 months (95% CI: 14.8, not estimable)             |  |



Data from the FIGHT-202 study.

# **Segigratinib Efficacy Data**

As of the latest available information, there is no published clinical efficacy data from completed Phase 2 or 3 trials for **Segigratinib** in cholangiocarcinoma. A Phase 2 clinical trial (NCT05039892) is planned to evaluate the efficacy and safety of **Segigratinib** in patients with previously treated locally advanced or metastatic cholangiocarcinoma, but it is not yet recruiting.[3]

Preclinical studies have demonstrated that **Segigratinib** potently inhibits FGFR-driven tumor growth in vivo in xenograft models.

# Experimental Protocols Pemigatinib: FIGHT-202 Trial Protocol

Study Design: A multicenter, open-label, single-arm, phase 2 study.

Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior systemic therapy and had a known FGFR2 status.

Treatment: Pemigatinib was administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by a 7-day off period, in 21-day cycles.

Primary Endpoint: Objective Response Rate (ORR) in patients with FGFR2 fusions or rearrangements, as determined by an independent review committee using RECIST v1.1.

Secondary Endpoints: Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

# Segigratinib: Representative Phase 1/2 Clinical Trial Protocol (Based on available information for 3D185)

Study Design: A Phase 1 dose-escalation and Phase 2 expansion cohort study.

Patient Population: Patients with advanced solid tumors, with the Phase 2 portion focusing on specific cancer types with FGFR alterations, such as cholangiocarcinoma.



Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **Segigratinib**. Patients would receive escalating doses of **Segigratinib**.

Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of **Segigratinib** at the RP2D in specific patient cohorts with FGFR-altered tumors.

### **Primary Endpoints:**

- Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
- Phase 2: Objective Response Rate (ORR) per RECIST v1.1.

### Secondary Endpoints:

- · Pharmacokinetics (PK) profile.
- Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS).
- Safety and tolerability.

# Signaling Pathway and Experimental Workflow Diagrams





FGFR Signaling Pathway and Inhibition

Click to download full resolution via product page

Caption: FGFR signaling pathway and points of inhibition by Pemigatinib and Segigratinib.



# Segigratinib Tumor Cell FGFR Drives Tumor Cell Promotes Survival & Differentiation Tumor-Associated Macrophage (TAM) Immune Suppression

**Dual Inhibition Mechanism of Segigratinib** 

Click to download full resolution via product page

Caption: The dual inhibitory mechanism of **Segigratinib** on tumor cells and the tumor microenvironment.





Click to download full resolution via product page

Caption: A generalized workflow for a Phase 1/2 clinical trial of a targeted oncology agent.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. segigratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. segigratinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [A Comparative Analysis of Segigratinib and Pemigatinib for FGFR-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579859#efficacy-of-segigratinib-compared-to-pemigatinib]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com